N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
CAS No.: 215950-19-9
Cat. No.: VC2277600
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 215950-19-9 |
---|---|
Molecular Formula | C9H18N2O2 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | N-methoxy-N,1-dimethylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C9H18N2O2/c1-10-6-4-8(5-7-10)9(12)11(2)13-3/h8H,4-7H2,1-3H3 |
Standard InChI Key | HPSNOVOYRZPVAW-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)C(=O)N(C)OC |
Canonical SMILES | CN1CCC(CC1)C(=O)N(C)OC |
Introduction
Chemical Properties and Structure
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide belongs to the piperidine derivative class, a group of compounds extensively utilized in pharmaceutical research and development. The compound features a distinctive molecular structure characterized by a piperidine ring with specific functional groups that contribute to its chemical behavior and reactivity profile.
Basic Chemical Data
The fundamental chemical properties of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide are essential for understanding its behavior in various chemical reactions and pharmaceutical applications. These properties influence its solubility, stability, and reactivity under different conditions.
Property | Value |
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CAS Number | 215950-19-9 |
Molecular Formula | C₉H₁₈N₂O₂ |
Molecular Weight | 186.25 g/mol |
Chemical Identifier | VCID: VC2277600 |
Classification | Piperidine derivative |
Appearance | Not specified in literature |
Primary Application | Pharmaceutical intermediate |
The molecular structure of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide features a six-membered piperidine ring with a methyl group attached to the nitrogen atom, giving it the 1-methyl designation. The 4-position of the piperidine ring carries a carboxamide group that has been further functionalized with N-methoxy and N-methyl substituents, creating the Weinreb amide functional group that is particularly useful in organic synthesis.
Structure-Activity Relationship
The specific arrangement of functional groups in N-Methoxy-N,1-dimethylpiperidine-4-carboxamide plays a significant role in its utility as a pharmaceutical intermediate. The N-methoxy-N-methylamide (Weinreb amide) functionality makes it particularly valuable in synthetic pathways, as this group can be selectively transformed into various carbonyl derivatives including ketones and aldehydes.
The presence of the tertiary amine nitrogen in the piperidine ring contributes to the compound's basicity and potential for hydrogen bonding, which may influence its interaction with biological targets when incorporated into larger pharmaceutical structures.
Synthesis Methods
The synthesis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide typically follows established organic chemistry protocols that allow for scalable production while maintaining high purity standards essential for pharmaceutical applications.
Standard Synthetic Approach
The conventional synthesis pathway for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide involves the reaction of 1-methylpiperidine-4-carboxylic acid with methoxyamine in the presence of coupling agents. This procedure enables the formation of the key amide bond that characterizes the compound's structure.
The general synthetic route includes:
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Starting with 1-methylpiperidine-4-carboxylic acid as the base material
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Activating the carboxylic acid group using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC)
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Reacting the activated intermediate with N,O-dimethylhydroxylamine to form the Weinreb amide structure
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Purification of the final product to meet pharmaceutical-grade standards
This synthetic pathway demonstrates good yield and purity, making it suitable for both laboratory-scale research and industrial production.
Industrial Scale Production
For industrial-scale synthesis, modifications to the standard procedure are implemented to improve efficiency, reduce costs, and ensure consistent product quality. The process typically employs high-purity reagents and stringent quality control measures to maintain product consistency and purity essential for pharmaceutical applications.
The scaled-up synthesis may incorporate alternative coupling agents such as HATU, EDC/HOBt, or PyBOP that offer advantages in terms of reaction efficiency, reduced side products, or easier workup procedures. The reaction conditions, including temperature, solvent choice, and reaction time, are carefully optimized to maximize yield while minimizing the formation of impurities.
Pharmaceutical Applications
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide has established its significance primarily within the pharmaceutical sector, with specific applications in the synthesis of treatments for neurological conditions.
Role in Lasmiditan Synthesis
The most notable application of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is its role as a key intermediate in the synthesis of Lasmiditan, a selective serotonin receptor agonist developed for the acute treatment of migraine. As a precursor in this synthetic pathway, the compound contributes to the creation of a therapeutic agent that has demonstrated clinical efficacy in managing migraine symptoms.
The transformation from N-Methoxy-N,1-dimethylpiperidine-4-carboxamide to Lasmiditan involves several synthetic steps that modify the core structure while preserving specific pharmacophoric elements necessary for biological activity. This synthetic relationship underscores the compound's importance in medicinal chemistry focused on neurological disorders.
Mechanism of Action in Related Compounds
Lasmiditan, synthesized using N-Methoxy-N,1-dimethylpiperidine-4-carboxamide as an intermediate, exerts its therapeutic effects by selectively targeting serotonin receptors in the brain. Unlike traditional triptans, Lasmiditan acts as a selective 5-HT1F receptor agonist, which modulates neurotransmitter release and reduces neuronal excitability without causing vasoconstriction.
This mechanism provides an alternative treatment option for migraine patients who cannot take triptans due to cardiovascular contraindications. The role of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide in the synthesis of such targeted therapeutics highlights its contribution to advances in migraine pharmacotherapy.
Research Findings
Scientific investigations involving N-Methoxy-N,1-dimethylpiperidine-4-carboxamide have primarily focused on its utility in synthesis pathways and its role in developing effective pharmaceutical agents.
Pharmacological Studies
Pharmacological studies related to N-Methoxy-N,1-dimethylpiperidine-4-carboxamide have predominantly centered on its derivative compounds, particularly Lasmiditan. These studies have demonstrated the efficacy of Lasmiditan in receptor binding assays and animal models for migraine treatment, indirectly highlighting the significance of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide as a crucial precursor in the synthetic pathway.
The research findings suggest that the structural features contributed by N-Methoxy-N,1-dimethylpiperidine-4-carboxamide to the final pharmaceutical compound play a role in determining the selectivity and potency of the drug's interaction with its target receptors. This relationship between structure and function underscores the importance of precisely controlled synthesis of the intermediate compound.
Application in Broader Piperidine Research
While specific research on N-Methoxy-N,1-dimethylpiperidine-4-carboxamide itself is limited in the available literature, the compound belongs to the broader class of piperidine derivatives that have been extensively studied for their diverse applications in pharmaceuticals. Piperidines are present in more than twenty classes of pharmaceuticals and alkaloids, indicating the significance of this structural motif in drug development .
Recent advances in piperidine chemistry include various synthesis methods such as hydrogenation, intramolecular cyclization, cycloaddition, and multicomponent reactions. These techniques have expanded the toolkit available for creating structurally diverse piperidine derivatives with potential pharmaceutical applications. The methods could potentially be applied to create analogs of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide with modified properties or enhanced functionalities .
Structure-Based Design Considerations
The structural characteristics of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide influence its reactivity and utility in pharmaceutical synthesis pathways.
Key Structural Features
The compound's structure includes several key features that contribute to its function as a synthetic intermediate:
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The piperidine ring provides a stable, conformationally restricted scaffold
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The N-methyl group on the piperidine nitrogen alters the basicity and nucleophilicity of the amine
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The Weinreb amide functionality (N-methoxy-N-methylamide) enables controlled transformations in subsequent synthetic steps
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The position of the carboxamide group at C-4 of the piperidine ring establishes a specific spatial arrangement that may influence the biological activity of resulting compounds
These structural elements combine to create a molecule with specific chemical properties that make it valuable for targeted synthetic applications in pharmaceutical development.
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